molecular formula C20H18N4OS B2776774 3-(4-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole CAS No. 1112039-97-0

3-(4-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Cat. No.: B2776774
CAS No.: 1112039-97-0
M. Wt: 362.45
InChI Key: GMAFPCQBXTYKET-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an oxadiazole ring with imidazole and methylphenyl groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps. One common method includes the reaction of 4-methylphenylhydrazine with carbon disulfide to form a thiosemicarbazide intermediate. This intermediate is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-(4-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The oxadiazole ring may also interact with biological membranes or proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups. This structure allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-(4-methylphenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-14-3-7-16(8-4-14)19-22-18(25-23-19)13-26-20-21-11-12-24(20)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAFPCQBXTYKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC=CN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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